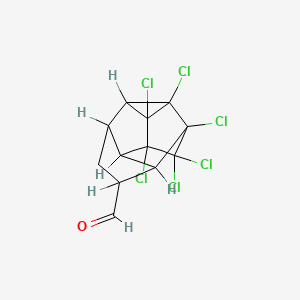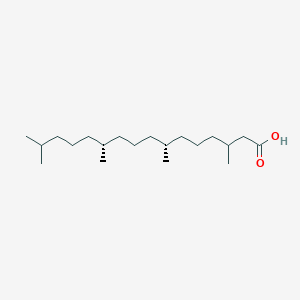
(7R,11R)-3,7,11,15-tetramethylhexadecanoic acid
Vue d'ensemble
Description
3,7R,11R,15-tetramethyl-hexadecanoic acid is a diterpenoid.
Applications De Recherche Scientifique
Diastereomer Distribution in Food Samples
(7R,11R)-3,7,11,15-tetramethylhexadecanoic acid, commonly known as phytanic acid, is a branched-chain fatty acid derived from the chlorophyll side chain phytol. In a study examining the diastereomer composition of phytanic acid in food, it was found that marine samples predominantly contained 3S,7R,11R,15-phytanic acid. This study highlights the differences in phytanic acid composition between terrestrial and marine food sources (Schröder & Vetter, 2011).
Synthesis and Stereochemistry
Phytanic acid's synthesis from natural trans-phytol and a synthetic phytol standard was studied to understand its stereochemistry. It was found that the phytanic acid produced from natural trans-phytol was enantiopure, while the commercial standard was racemic. This indicates the importance of using natural products in studies involving phytanic acid due to the relevance of stereoisomerism (Schröder, Lutz & Vetter, 2014).
Peroxisomal Branched-Chain Fatty Acid Oxidation
A study exploring the peroxisomal branched-chain fatty acid oxidation systems in patients with various peroxisomal disorders revealed insights into the stereochemistry of the oxidation processes. The research showed that in plasma of patients with a peroxisomal beta-oxidation deficiency, the relative amounts of the two diastereomers of pristanic acid were almost equal, providing essential information on the role of phytanic acid in metabolic pathways (Ferdinandusse et al., 2002).
Alpha Oxidation by Rat Liver Mitochondria
Phytanic acid is oxidized to CO2 in rat liver mitochondria, involving a degradation pathway through α-hydroxyphytanic, pristanic, and other acids. This study elucidates the mammalian catabolism of phytanic acid and its mechanism, which includes initial α oxidation leading to subsequent β oxidations (Tsai, Avigan & Steinberg, 1969).
Activation of Human Liver Cholesterol Esterase
Synthetic analogs of phytanic acid, specifically racemic C20 analogs, were shown to be potent activators of human liver cholesterol esterase in vitro. This indicates the potential regulatory role of these analogs in cholesterol metabolism (Serebryakov et al., 2006).
Propriétés
IUPAC Name |
(7R,11R)-3,7,11,15-tetramethylhexadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/t17-,18-,19?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCKHJSFHOZMDR-PWCSWUJKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)CCCC(C)CC(=O)O)CCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332848 | |
| Record name | (7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7R,11R)-3,7,11,15-tetramethylhexadecanoic acid | |
CAS RN |
199484-69-0 | |
| Record name | (7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



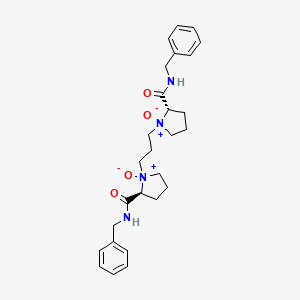
![16,43[2',3']-endo-Dibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosinodibenzo[n,n']anthra[2,3-b:6,7-b']bis[1,4,7,10,13,16,19,22]octaoxacyclotetracosin,6,7,9,10,12,13,16,19,20,22,23,25,26,33,34,36,37,39,40,43,46,47,49,50,52,53,58,59,61,62,64,65,72,73,75,76,78,79-octatriacontahydro-16,43-dimethyl-](/img/structure/B8235968.png)
![24,55[1',2']-Benzeno-11,42,37,12-[1,3]butadiene[1,2,3,4]tetraylanthra[2,3-b]-1,4,7,10,13,16,19,22-octaoxacyclotetracosino[2',3':6,7]anthra[2,3-n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin,2,3,5,6,8,9,14,15,17,18,20,21,24,27,28,30,31,33,34,37,42,45,46,48,49,51,52,55-octacosahydro-24,37,42,55-tetramethyl-](/img/structure/B8235974.png)
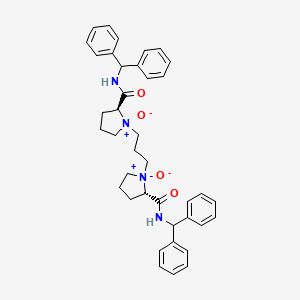
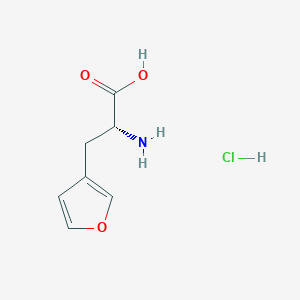
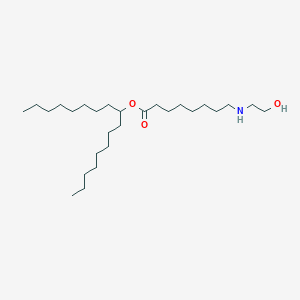
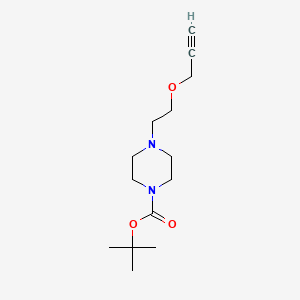
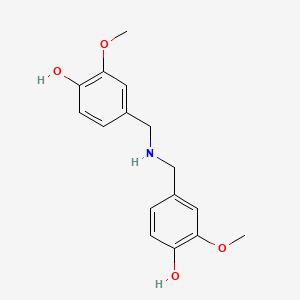
![5',5''''-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))](/img/structure/B8236021.png)
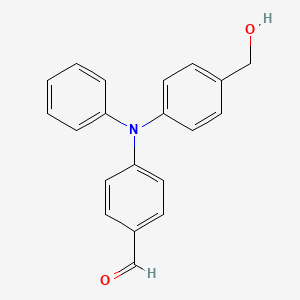
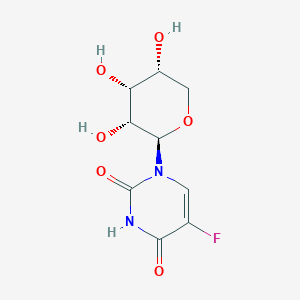
![(3~{R},3'~{S})-4-methyl-3'-phenyl-spiro[1~{H}-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione](/img/structure/B8236048.png)
![4-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]-1H-indole-2-carbonitrile](/img/structure/B8236060.png)
